CID 78066220

Description

This section provides an overview of the chemical context, the motivation for its study, and the current understanding of this particular compound.

Quinazoline (B50416) and its oxidized form, quinazolinone, are heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. ujpronline.comcbijournal.com This structural motif is a cornerstone in medicinal chemistry, as it is present in numerous natural alkaloids and synthetic compounds with a wide array of biological functions. cbijournal.com The versatility of the quinazolinone scaffold allows for substitutions at various positions, leading to a diverse library of derivatives. ijmpr.in

Researchers have extensively documented the broad spectrum of pharmacological activities associated with quinazolinone derivatives. researchgate.net These activities make them highly attractive for drug discovery and development. acgpubs.org The inherent biological significance of this class of compounds provides a strong foundation for the investigation of new, uncharacterized derivatives. cbijournal.com

Below is a table summarizing the diverse biological activities reported for the quinazolinone scaffold.

| Biological Activity | Description | References |

| Anticancer | Derivatives have shown the ability to inhibit the growth of various cancer cell lines. | ujpronline.comijmpr.inacgpubs.org |

| Anti-inflammatory | Certain quinazolinones exhibit potent anti-inflammatory effects. | ujpronline.comijmpr.inresearchgate.net |

| Antibacterial | The scaffold has been used to develop agents effective against both Gram-positive and Gram-negative bacteria. | cbijournal.comijmpr.inacgpubs.org |

| Antiviral | Some derivatives have been investigated for their potential to combat viral infections, including HIV. | ujpronline.comcbijournal.comacgpubs.org |

| Antifungal | Antifungal properties have been observed in various substituted quinazolinones. | cbijournal.comresearchgate.net |

| Anticonvulsant | The central nervous system activity of some derivatives includes anticonvulsant effects. | cbijournal.comijmpr.in |

| Antioxidant | Certain compounds have demonstrated the ability to inhibit oxidative processes, such as the inhibition of aldehyde oxidase. | ujpronline.comacgpubs.org |

| Antihypertensive | The quinazolinone structure is found in drugs used to treat hypertension. | ijmpr.inresearchgate.net |

The primary rationale for the synthesis and investigation of Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate lies in its role as a key synthetic intermediate. While direct biological studies on this specific compound are not widely published, its structural components—the quinazolinone core and the ethyl phenylacetate (B1230308) group—are significant in medicinal chemistry.

The investigation of compounds like CID 78066220 is driven by the need for versatile building blocks to create more complex molecules with enhanced biological activity. For instance, studies have shown that similar ethyl acetate-bearing quinazolinone derivatives serve as crucial precursors for synthesizing novel compounds with potential antitumor and cytotoxic activities. nih.govisisn.org Research on structurally related quinazolinones demonstrates that the ester functional group can be readily converted into other functionalities, such as hydrazides, which are then used to build larger, more pharmacologically active molecules. nih.govisisn.orgisciii.es

Specifically, the synthesis of ethyl 2-(4-oxoquinazolin-3-(4H)-yl)acetate derivatives has been reported as a key step in creating acetohydrazides that are evaluated for antitumor cytotoxicity. nih.gov Similarly, other research efforts utilize these types of intermediates to develop compounds targeting various diseases, underscoring the importance of this compound as a valuable scaffold for chemical elaboration in drug discovery programs. isisn.orgisciii.es

The current state of research on Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate is primarily centered on its identity as a chemical entity available for synthetic purposes. Its chemical properties are documented in databases like PubChem.

Table of Properties for this compound

| Property | Value |

|---|---|

| PubChem CID | 78066220 |

| Molecular Formula | C18H16N2O3 |

| Molecular Weight | 308.33 g/mol |

| IUPAC Name | ethyl 2-[4-(4-oxoquinazolin-3-yl)phenyl]acetate |

| CAS Number | 143603-80-9 |

Data sourced from PubChem and other chemical databases. chembk.com

The significant knowledge gap concerning this compound is the lack of published data on its intrinsic biological activity. While the broader class of quinazolinones is well-studied, the specific pharmacological profile of this particular derivative remains unexplored. There is no readily available research detailing its potential efficacy in any of the therapeutic areas typically associated with quinazolinones, such as anticancer or antimicrobial applications.

Future research could focus on screening this compound for a range of biological activities to determine if it possesses any inherent therapeutic properties. Furthermore, a deeper investigation into its utility as a precursor for various classes of bioactive compounds could reveal new synthetic pathways and lead to the discovery of novel drug candidates.

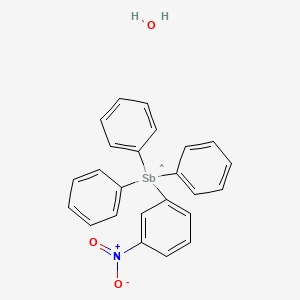

Properties

Molecular Formula |

C24H21NO3Sb |

|---|---|

Molecular Weight |

493.2 g/mol |

InChI |

InChI=1S/C6H4NO2.3C6H5.H2O.Sb/c8-7(9)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;;/h1-2,4-5H;3*1-5H;1H2; |

InChI Key |

CKWQKVRBWWLEPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)[N+](=O)[O-].O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ethyl 4 4 Oxoquinazolin 3 4h Yl Phenyl Acetate Cid 78066220

Established Synthetic Routes to CID 78066220

The synthesis of ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate (this compound) is not explicitly detailed in a single dedicated publication, but its structure allows for a highly probable and established synthetic pathway based on well-known reactions for the formation of 3-aryl-4(3H)-quinazolinones. The most logical and widely practiced approach involves a condensation reaction followed by cyclization.

A primary method for constructing the 3-aryl-4(3H)-quinazolinone core involves the reaction of an anthranilic acid derivative with an appropriate aromatic amine. In the case of this compound, the key precursors are anthranilic acid and ethyl 4-aminophenylacetate.

A common synthetic strategy begins with the acylation of anthranilic acid with an acyl chloride, such as acetyl chloride, to form an N-acylanthranilic acid. This intermediate is then cyclized, often by heating with acetic anhydride, to yield a benzoxazinone (B8607429) intermediate, specifically 2-methyl-3,1-benzoxazin-4-one. nih.gov This benzoxazinone is a versatile intermediate that can react with various primary amines to form the corresponding quinazolinone.

The crucial step for the synthesis of this compound would be the reaction of the benzoxazinone intermediate with ethyl 4-aminophenylacetate. This reaction is typically carried out by heating the two components, which leads to the formation of the desired N-substituted quinazolinone. nih.gov

An alternative, and often more direct, one-pot synthesis involves the condensation of anthranilic acid, an orthoester (such as triethyl orthoformate), and an aromatic amine in the presence of a catalyst. tandfonline.com For the synthesis of this compound, this would involve reacting anthranilic acid, triethyl orthoformate, and ethyl 4-aminophenylacetate. Various catalysts, including iodine and sulfuric acid, have been shown to be effective for this type of transformation, often proceeding under mild conditions and with good yields. tandfonline.comtandfonline.com

The synthesis of the key precursor, ethyl 4-aminophenylacetate, is well-documented. A standard method involves the nitration of phenylacetic acid to yield 4-nitrophenylacetic acid. Subsequent esterification with ethanol (B145695) provides ethyl 4-nitrophenylacetate. The final step is the reduction of the nitro group to an amine, commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. chemicalbook.comchemicalbook.com

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| 2-Methyl-3,1-benzoxazin-4-one | Ethyl 4-aminophenylacetate | Condensation/Cyclization | Ethyl [4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetate |

| Anthranilic acid | Ethyl 4-aminophenylacetate & Triethyl orthoformate | One-pot condensation | Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate |

| 4-Nitrophenylacetic acid | Ethanol | Esterification | Ethyl 4-nitrophenylacetate |

| Ethyl 4-nitrophenylacetate | H2, Pd/C | Reduction | Ethyl 4-aminophenylacetate |

Innovations in Synthetic Strategies for this compound Analogs

Recent advancements in organic synthesis have led to more efficient and environmentally friendly methods for preparing quinazolinone derivatives, which are applicable to the synthesis of this compound and its analogs. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. openmedicinalchemistryjournal.com The synthesis of 3-aryl-4(3H)-quinazolinones has been successfully achieved using microwave irradiation, offering a rapid and efficient alternative for the construction of the core scaffold of this compound. researchgate.net

Furthermore, the development of novel catalytic systems has expanded the repertoire of synthetic methods. Copper-catalyzed N-arylation reactions have proven to be effective for the formation of the bond between the quinazolinone nitrogen and the phenyl ring. acs.orgthieme-connect.com This approach could be adapted for the synthesis of this compound by coupling a 4(3H)-quinazolinone with a suitable phenylacetate (B1230308) derivative. Palladium-catalyzed cross-coupling reactions also offer a versatile platform for the synthesis of complex quinazolinone structures. nih.gov

Chemo-enzymatic Approaches in the Synthesis of this compound Scaffolds

While a direct chemo-enzymatic synthesis of the entire this compound molecule has not been reported, enzymatic methods can be strategically employed in the synthesis of key precursors, contributing to greener and more selective processes. A notable application is in the synthesis of the precursor ethyl 4-aminophenylacetate. Lipases, such as Novozyme 435, have been used to catalyze the esterification of 4-aminophenylacetic acid with ethanol. ingentaconnect.com This enzymatic approach offers high selectivity and avoids the use of harsh acidic catalysts. The use of microwave irradiation in conjunction with enzymatic catalysis has been shown to further enhance the reaction rate. ingentaconnect.com

Design and Synthesis of Chemically Modified this compound Derivatives

The modular nature of the synthesis of this compound allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and develop new analogs with potentially improved properties.

Exploration of Substituent Effects on this compound Core

The quinazolinone core and the pendant phenyl ring of this compound offer multiple positions for substitution. The effect of substituents on the biological activity of quinazolinones is a well-studied area. Electrophilic substitution reactions, such as nitration, can occur on the benzene (B151609) ring of the quinazolinone scaffold, with position 6 being a common site of reaction. nih.gov The introduction of various substituents, such as halogens, alkyl, or alkoxy groups, on the quinazolinone ring can significantly influence the molecule's electronic and steric properties, thereby affecting its biological activity.

Isosteric Replacements and Bioisosterism in this compound Analogs

The ester group of the ethyl acetate (B1210297) side chain is a prime candidate for modification. It can be replaced with other functional groups such as amides, carboxylic acids, or other ester variants. For instance, hydrolysis of the ethyl ester of this compound would yield the corresponding carboxylic acid, which could have different solubility and binding properties.

The quinazolinone core itself can be a subject of isosteric replacement. For example, the oxygen atom of the carbonyl group at position 4 could be replaced with a sulfur atom to yield a thione derivative. Such modifications can alter the hydrogen bonding capabilities and electronic distribution of the molecule.

Synthetic Approaches for Precursors of this compound

The synthesis of this compound relies on the availability of key precursors. As previously mentioned, the synthesis of ethyl 4-aminophenylacetate from 4-nitrophenylacetic acid is a well-established multi-step process involving esterification and reduction. chemicalbook.comchemicalbook.com

The other key precursor, anthranilic acid, is a commercially available starting material. However, for the synthesis of substituted analogs of this compound, substituted anthranilic acids are required. These can be synthesized through various methods, including the Hofmann degradation of phthalimides or the reduction of nitrobenzoic acids.

Elucidation of Biological Mechanisms of Action for Ethyl 4 4 Oxoquinazolin 3 4h Yl Phenyl Acetate Cid 78066220

Mechanistic Hypotheses for CID 78066220 Activity

The biological activity of quinazolinone derivatives is largely dependent on the nature and position of substituents on the quinazolinone ring system. mdpi.com For this compound, the ethyl acetate (B1210297) group attached to the phenyl ring at the N-3 position is a key structural feature. General mechanistic hypotheses for compounds with this core structure include the inhibition of enzymes and the modulation of signaling pathways involved in cell proliferation, inflammation, and microbial growth.

Potential mechanisms of action for quinazolinone-based compounds include:

Enzyme Inhibition: A primary mechanism for quinazolinone derivatives is the inhibition of various enzymes. This includes receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are crucial for cell growth and proliferation. taylorandfrancis.comtandfonline.com Other targeted enzymes include phosphoinositide 3-kinases (PI3Ks), which are involved in the PI3K/Akt/mTOR signaling pathway, and cyclooxygenase (COX) enzymes, which play a role in inflammation. rsc.orgmdpi.com

Antimicrobial Activity: Some quinazolinones exhibit antibacterial properties by targeting essential bacterial enzymes, such as threonyl-tRNA synthetase (ThrRS) or penicillin-binding proteins (PBPs). nih.govacs.org

Receptor Antagonism: Certain derivatives have been shown to act as antagonists for receptors like the α1-adrenoceptor. nih.gov

These established activities of the quinazolinone class provide a foundation for hypothesizing the potential biological roles of this compound.

Investigation of Molecular Interactions and Binding Modalities of this compound

While specific molecular docking and binding studies for this compound are not available, research on analogous quinazolinone derivatives provides insight into their likely interaction patterns with biological targets. These interactions are typically characterized by a combination of hydrogen bonding, hydrophobic interactions, and other electrostatic forces.

Molecular modeling studies on various quinazolinone derivatives have revealed key interaction points:

Hydrogen Bonding: The quinazolinone core often participates in hydrogen bonding with amino acid residues in the active site of target proteins. For instance, in the inhibition of PI3Kδ, hydrogen bonds with residues like Glu826, Val828, and Asp911 have been observed. rsc.orgrsc.org Similarly, in EGFR inhibition, hydrogen bonds with residues such as Arg817 and Thr830 have been noted. tandfonline.com

Hydrophobic and Electrostatic Interactions: The substituted phenyl ring, a feature present in this compound, frequently engages in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. For example, in the binding to PARP10, pi-alkyl interactions between the amino quinazolin-4(3H)-one ring and residues like Ala921 and Leu926 have been identified. d-nb.info Electrostatic interactions also play a significant role, as seen with residues like His141 in some enzyme active sites. nih.gov

These studies suggest that the ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate moiety of this compound likely orients within a target's binding site to form a stable complex through a network of these interactions, leading to the modulation of the target's activity.

Table 1: Examples of Molecular Interactions of Quinazolinone Derivatives with Biological Targets

| Quinazolinone Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| C2-substituted quinazolinones | Inflammatory Genes (via NF-κB) | Asp239, Lys241, His41 | Hydrogen bonding, π-cation | nih.gov |

| Quinazolinone scaffold-based | PI3Kδ | Glu826, Val828, Asp911, Ser831 | Hydrogen bonding, Electrostatic | rsc.orgrsc.org |

| Amino quinazolin-4(3H)-one | PARP10 | Ala921, Leu926, Tyr932 | π-alkyl | d-nb.info |

| Quinazolinone-threonine hybrids | Threonyl-tRNA Synthetase (ThrRS) | Met332 | Hydrophobic | nih.gov |

Enzymatic Modulation and Kinetic Characterization by this compound

The ethyl acetate substituent on the phenyl ring of this compound suggests that it may act as a modulator of enzymatic activity. Studies on structurally related quinazolinone compounds have demonstrated various modes of enzyme inhibition, including competitive, non-competitive, and mixed-type inhibition.

For example, a study on a novel quinazolinone derivative, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), as a tyrosinase inhibitor revealed a mixed-type inhibitory mechanism. mdpi.com The inhibitor constant (Ki) was determined to be 117.07 μM, and the inhibitor-substrate complex constant (KIS) was 423.63 μM, indicating a stronger affinity for the free enzyme. mdpi.com In another study, quinazolinone-1,2,3-triazole-acetamide conjugates were found to be potent α-glucosidase inhibitors, with one of the most active compounds exhibiting a competitive mode of inhibition with a Ki value of 4.8 μM. nih.govrsc.org

The specific enzymatic targets and the kinetic profile of this compound would require direct experimental investigation. However, the existing data on related compounds suggest that it could function as an enzyme inhibitor with a specific kinetic signature.

Table 2: Enzymatic Inhibition and Kinetic Data for Selected Quinazolinone Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Type | IC50 / Ki Value | Reference |

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | Tyrosinase | Mixed-type | IC50: 103 ± 2 μM; Ki: 117.07 μM | mdpi.com |

| Quinazolinone-1,2,3-triazole-acetamide conjugate (9c) | α-glucosidase | Competitive | Ki: 4.8 μM | nih.govrsc.org |

| 2-Mercapto-quinazolinones | Type II NADH Dehydrogenase | Noncompetitive | - | acs.org |

| Quinazolinone-threonine hybrid (8g) | Threonyl-tRNA Synthetase (SeThrRS) | - | IC50: 0.50 μM | nih.gov |

Signal Transduction Pathway Perturbations by this compound

A significant aspect of the biological activity of quinazolinone derivatives is their ability to interfere with intracellular signal transduction pathways. japsonline.com These pathways are critical for regulating cellular processes such as growth, differentiation, and apoptosis. Perturbations of these pathways by quinazolinone compounds can lead to potent biological outcomes, including anticancer effects.

Key signaling pathways known to be modulated by quinazolinone derivatives include:

NF-κB Signaling Pathway: Certain quinazolinone derivatives have been shown to inhibit the expression of inflammatory genes like COX-2 and various interleukins by suppressing the nuclear factor κB (NF-κB) pathway. nih.gov

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. A novel quinazolinone chalcone (B49325) derivative has been reported to induce apoptosis in colon cancer cells by inhibiting the PI3K/Akt/mTOR signaling cascade. nih.gov The inhibition of this pathway is a common mechanism for the anticancer effects of quinazolinones. frontiersin.org

EGFR Signaling Pathway: As mentioned earlier, EGFR is a well-established target for quinazolinone-based anticancer drugs. By inhibiting EGFR tyrosine kinase activity, these compounds block downstream signaling events that promote cell proliferation. taylorandfrancis.comfrontiersin.org

Given that the ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate structure of this compound is a common scaffold in compounds designed to target these pathways, it is plausible that this compound could also exert its biological effects by perturbing one or more of these critical cellular signaling networks.

Biological Target Identification and Characterization of Ethyl 4 4 Oxoquinazolin 3 4h Yl Phenyl Acetate Cid 78066220

Affinity-Based Proteomics and Target Deconvolution Strategies for CID 78066220

There are no published studies that have utilized affinity-based proteomics or other target deconvolution strategies to identify the protein binding partners of Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate. This would typically involve immobilizing the compound on a solid support to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.

Genetic Screens for Identifying Cellular Targets of this compound

A search of the scientific literature did not yield any results pertaining to the use of genetic screens (e.g., CRISPR-Cas9 or siRNA screens) to identify cellular targets of this compound. Such screens would involve assessing the sensitivity of various gene knockouts or knockdowns to the compound to infer its mechanism of action.

Biophysical Characterization of this compound-Target Interactions

No data is available on the biophysical characterization of the interaction between Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate and any putative biological targets. This type of characterization would typically involve techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to determine binding affinity (Kd), kinetics (kon/koff), and thermodynamics.

Structural Biology of this compound-Target Complexes

There is no publicly available structural information for this compound in complex with any biological target.

X-ray Crystallography Studies of this compound Bound to Targets

No crystal structures of Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate bound to a protein target have been deposited in the Protein Data Bank (PDB) or described in the literature.

Cryo-Electron Microscopy Analysis of this compound Complexes

There are no published cryo-electron microscopy studies that have resolved the structure of this compound in a complex with a biological macromolecule.

Nuclear Magnetic Resonance Spectroscopy for this compound Binding Site Mapping

No NMR spectroscopy studies, such as Chemical Shift Perturbation (CSP) or Saturation Transfer Difference (STD) NMR, have been published to map the binding site of Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate on a protein target.

In Vitro Pharmacological Profiling of Ethyl 4 4 Oxoquinazolin 3 4h Yl Phenyl Acetate Cid 78066220

Cell-based Assays for Functional Response Evaluation of CID 78066220

No specific data from cell-based assays evaluating the functional response of this compound have been reported. Typically, such assays would involve treating various cell lines with the compound to measure a functional output, such as enzyme inhibition, receptor activation or antagonism, or changes in second messenger levels. For example, related quinazolinone derivatives have been evaluated in cell-based assays for activities like cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7, HepG2) or for their effects on specific enzymes. researchgate.net

High-Content Screening for Phenotypic Changes Induced by this compound

There is no evidence of High-Content Screening (HCS) having been performed on this compound. HCS is a powerful technology that combines automated microscopy and quantitative image analysis to measure multiple phenotypic parameters in cells following compound treatment. nih.gov This approach can reveal unexpected mechanisms of action or toxicity by analyzing changes in cell morphology, protein localization, or organelle health. nih.gov While HCS is widely used in drug discovery, its application to this compound has not been documented.

Assessment of Cellular Target Engagement and Occupancy by this compound

No studies assessing the cellular target engagement and occupancy of this compound are publicly available. Determining if a compound binds to its intended target in a cellular environment is a critical step in drug development. plos.org Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement assays are commonly used to confirm that a molecule interacts with its target protein inside living cells. plos.org Such validation has not been published for this compound.

Comparative Analysis of this compound with Established Modulators in Cellular Systems

A comparative analysis of this compound with other established modulators is not possible, as there is no primary data on its activity. Such an analysis would typically involve testing the compound alongside known drugs or tool compounds in the same assays to benchmark its potency, selectivity, and cellular effects. For instance, novel quinazolinone-based anticancer agents are often compared to standard chemotherapeutics like doxorubicin. researchgate.net Without initial profiling data for this compound, no such comparisons can be made.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Ethyl 4 4 Oxoquinazolin 3 4h Yl Phenyl Acetate Cid 78066220

Design Principles for Systematic SAR Exploration of CID 78066220 Analogs

Systematic exploration of analogs of this compound involves modifying its core quinazolinone structure at several key positions to understand how these changes affect biological activity. The molecular design strategy often focuses on substitutions at the C2, N3, C6, and C7 positions of the quinazolinone ring. acs.orgdovepress.comrsc.org

Key design principles include:

Modification at the C2 Position: Introducing different groups at this position can significantly alter activity. For instance, substituting with heteroaryl groups like 3-pyridyl or 4-pyridyl is a strategy used to study the effect of positional isomerism on anticancer and enzymatic activities. rsc.org

Modification at the N3 Position: The N3 position is frequently targeted for introducing various substituents to modulate lipophilicity and steric bulk. rsc.org In the parent compound, this position is substituted with a phenylacetate (B1230308) group. Analogs could replace this with other functionalities, such as those bearing urea (B33335) or different aromatic rings, to explore interactions with target proteins. dovepress.com

Substitution on the Quinazolinone Benzene (B151609) Ring (Positions C5-C8): The electronic properties of this ring can be fine-tuned by adding substituents. For example, introducing a chloro group at the 7-position has been shown to yield better cytotoxic effects compared to unsubstituted analogs in certain series. dovepress.com Conversely, modifications at the C6 position with electronegative substituents can foster optimal polar interactions and enhance inhibitory activity against specific targets like the Epidermal Growth Factor Receptor (EGFR). acs.org

Molecular Hybridization: This strategy involves combining the quinazolinone scaffold with other pharmacologically active molecules to create hybrid compounds with potentially synergistic or enhanced activity. nih.govrsc.org Examples include linking amino acids to provide additional hydrogen bonding interactions or fusing the scaffold with other heterocyclic systems like triazoles. rsc.org

| Position of Modification | Type of Substitution | Observed Impact on Activity | Reference |

|---|---|---|---|

| C2 | Introduction of heteroaryl groups (e.g., pyridyl) | Influences enzymatic and anticancer activities based on isomer position. | rsc.org |

| N3 | Substitution with groups of diverse lipophilicity and length | Modulates potency and interaction with target binding sites. | rsc.org |

| C6 | Addition of electronegative substituents | Can enhance inhibitory activity through improved polar interactions. | acs.org |

| C7 | Substitution with chloro group | Generally improves cytotoxic effects compared to unsubstituted analogs. | dovepress.com |

| Overall Scaffold | Molecular hybridization with other pharmacophores (e.g., amino acids, triazoles) | Can improve binding, potency, and ability to interact with multiple targets. | rsc.org |

Derivation and Validation of QSAR Models for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. For quinazolinone derivatives, several QSAR models have been developed to predict activities such as anticonvulsant, anticancer, and receptor blocking effects. acs.orgigi-global.comresearchgate.net

The typical process for deriving these models involves:

Dataset Compilation: A set of quinazolinone derivatives with experimentally determined biological activities is gathered. researchgate.netplos.org

Molecular Modeling and Descriptor Calculation: The 3D structures of the compounds are generated and optimized. researchgate.net Software packages are then used to calculate a large number of molecular descriptors, which quantify various physicochemical and structural properties of the molecules. researchgate.netplos.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Algorithms (GFA), are used to build a mathematical equation that links the most relevant descriptors to the observed biological activity. acs.orgresearchgate.net

Model Validation: The predictive power and robustness of the QSAR model are rigorously tested using internal and external validation techniques. acs.org

A QSAR study on quinazoline-4(3H)-ones with anticonvulsant activity identified several key descriptors influencing activity, including those related to molecular volume and electronic properties. researchgate.netufv.br The resulting model was statistically robust, with a high squared correlation coefficient (R² = 0.899) and good predictive ability for an external test set (R²pred = 0.7406). researchgate.netufv.br Another study on quinazoline (B50416) derivatives as inhibitors of human lung cancer also produced a highly predictive QSAR model (R²_test = 0.941), which was then used to design new, more potent analogs. acs.org

| Target Activity | Modeling Method | Key Statistical Parameters | Identified Structural Insights | Reference |

|---|---|---|---|---|

| Anticonvulsant | Genetic Function Algorithm (GFA) | R² = 0.899, Q² = 0.866, R²pred = 0.7406 | Activity depends on autocorrelation, Van der Waals volume, and electronic properties. | researchgate.netufv.br |

| Angiotensin II Receptor Blocking | Genetic Algorithm (GA) | R²tr = 0.80-0.86, CCCex = 0.75-0.84 | Activity is governed by the surface area of negatively charged carbons and the presence of tetrazole substituents. | igi-global.com |

| Anticancer (Lung) | Multiple Linear Regression (MLR) | R² = 0.745, R²_test = 0.941, Q²_cv = 0.669 | Electronegative substituents at C6 and N3 enhance polar and hydrophobic interactions. | acs.org |

Influence of Stereochemistry on the Biological Activity of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical determinant of biological activity. ontosight.ai For quinazolinone derivatives, specific stereoisomers can exhibit significantly different potencies and pharmacokinetic properties. ontosight.ai

For example, studies on related heterocyclic compounds have shown that the stereochemistry at chiral centers is crucial for biological function. ontosight.aiontosight.ai In one case, the specific "cis-" configuration of a pyrido[2,1-b]quinazolin-11-one derivative was noted as being vital to its activity. ontosight.ai In another instance involving a different quinazoline derivative, the stereochemistry at a specific chiral carbon (the 1R position) was highlighted as a key factor that could influence its interaction with biological targets. ontosight.ai The synthesis of a quinazoline-isoquinoline hybrid resulted specifically in the E-configured isomer, as the alternative Z isomer was deemed sterically unfavorable, demonstrating how stereochemistry dictates the formation of stable and potentially bioactive molecules. researchgate.net Although specific studies on the stereoisomers of this compound are not detailed, these examples from the broader class of quinazolinones underscore the principle that the 3D structure is a key consideration in drug design.

Fragment-Based Drug Discovery and this compound Scaffolds

Fragment-Based Drug Discovery (FBDD) is a strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.govnih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound.

The quinazolinone scaffold, the core of this compound, is a valuable entity in FBDD. nih.govlifechemicals.com In one successful example, a fragment-based screen was used to identify new inhibitors of inositol (B14025) hexakisphosphate kinase (IP6K), an enzyme implicated in various diseases. nih.gov The initial hit was a quinazolinone-containing fragment. Subsequent medicinal chemistry efforts focused on modifying this core to improve potency and solubility, leading to the development of compounds with submicromolar inhibitory activity. nih.gov This demonstrates that the quinazolinone scaffold can serve as an excellent starting point for FBDD campaigns, providing a structurally sound anchor that can be elaborated upon to achieve high-affinity binders. nih.gov

Computational Chemistry and Molecular Modeling Applications for Ethyl 4 4 Oxoquinazolin 3 4h Yl Phenyl Acetate Cid 78066220

Molecular Docking and Ligand-Protein Interaction Analysis of CID 78066220

There are no published studies detailing the molecular docking of Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate with any biological target. Therefore, no data on its binding modes or specific amino acid interactions is available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics of this compound

No molecular dynamics simulations have been reported for Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate. As a result, there is no information regarding its conformational flexibility, the stability of its potential protein complexes, or its binding kinetics.

Free Energy Perturbation and Binding Affinity Predictions for this compound

There is no available research that has employed free energy perturbation or other computational methods to predict the binding affinity of Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate to any protein target.

Preclinical Efficacy Assessment of Ethyl 4 4 Oxoquinazolin 3 4h Yl Phenyl Acetate Cid 78066220 in Animal Models

Strategic Selection and Validation of Relevant In Vivo Animal Models for CID 78066220 Studies

The choice of animal models is contingent on the anticipated therapeutic application of the compound. The quinazolinone scaffold is known for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. acgpubs.orgresearchgate.net Therefore, the selection of an appropriate model is the foundational step for a meaningful preclinical efficacy evaluation.

Model Selection Based on Therapeutic Indication:

Oncology: For potential anticancer applications, human tumor xenograft models are the gold standard. These involve implanting human cancer cell lines (such as NCI-H1975 for lung cancer or MGC-803 for gastric cancer) into immunodeficient mice (e.g., nude or SCID mice). researchgate.net The choice of cell line would be guided by initial in vitro screening results indicating sensitivity to this compound.

Inflammation and Pain: To assess anti-inflammatory and analgesic potential, models like the carrageenan-induced paw edema test in rats or the acetic acid-induced writhing test in mice are commonly utilized. researchgate.netmongoliajol.info These models evaluate the compound's ability to reduce acute inflammation and peripheral pain, respectively. For chronic inflammation, the cotton pellet-induced granuloma model in rats can be employed. researchgate.net

Infectious Diseases: If the compound shows antimicrobial promise, infection models such as the mouse peritonitis model, where mice are infected with a relevant pathogen like Methicillin-resistant Staphylococcus aureus (MRSA), would be appropriate. Current time information in IN.

Neurological Disorders: For potential anticonvulsant activity, standard screening models include the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice, which assess efficacy against generalized tonic-clonic and myoclonic seizures, respectively. researchgate.net

Validation of Models: Once selected, the animal model must be validated to ensure it reliably reproduces key aspects of the human disease or condition. This involves using standard-of-care or reference compounds to demonstrate the model's responsiveness and to provide a benchmark against which this compound can be compared. For instance, a compound like Indomethacin would be used as a positive control in inflammation models. researchgate.net

Evaluation of Efficacy in Disease-Specific Animal Models

Following model selection, the primary goal is to evaluate whether Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate can produce a desired therapeutic effect. The endpoints measured are specific to the model and disease area.

Anticancer Efficacy: In xenograft models, the primary efficacy endpoint is the inhibition of tumor growth over time. This is typically measured by tumor volume and final tumor weight. A positive result would be a statistically significant reduction in tumor size in the treated group compared to a vehicle-control group. researchgate.net For some quinazolinone derivatives, significant decreases in average tumor volume and weight have been observed in vivo. researchgate.net

Anti-inflammatory Efficacy: In the carrageenan-induced paw edema model, efficacy is quantified by measuring the reduction in paw swelling (edema) at various time points after administration of the test compound, compared to a control group. researchgate.net

Anticonvulsant Efficacy: In the MES and scPTZ models, the key endpoint is the ability of the compound to prevent or delay the onset of seizures. researchgate.net The activity of several 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea derivatives has been assessed this way. researchgate.net

The following table illustrates the type of data that would be collected in a hypothetical anticancer efficacy study for a compound like this compound, based on findings for other quinazolinone derivatives. researchgate.net

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Day 21 |

|---|---|---|---|

| Vehicle Control | 1500 ± 150 | N/A | 1.5 ± 0.2 |

| Reference Drug (e.g., 5-Fu) | 800 ± 110 | 46.7 | 0.8 ± 0.1 |

| This compound | 750 ± 100 | 50.0 | 0.7 ± 0.1 |

Note: The data in this table is exemplary and based on typical outcomes for active quinazolinone compounds in xenograft models. It does not represent actual results for this compound.

Pharmacodynamic Biomarker Analysis in Preclinical Animal Studies with this compound

Pharmacodynamic (PD) studies are essential to confirm that the compound is interacting with its intended biological target in vivo and producing a measurable downstream effect. This provides proof of mechanism and helps to correlate target engagement with the observed efficacy.

Target-Specific Biomarkers: If this compound is designed to inhibit a specific enzyme, such as Epidermal Growth Factor Receptor (EGFR), a key PD biomarker would be the level of phosphorylation of that enzyme in tumor tissue collected from the animal model. researchgate.net A reduction in phospho-EGFR would indicate successful target inhibition.

Pathway-Modulation Biomarkers: Downstream effects of target engagement can also be measured. For an anticancer agent, this could include biomarkers for cell cycle arrest (e.g., changes in cyclin levels) or apoptosis (e.g., measuring levels of cleaved PARP, Bax, or Bcl-2). researchgate.net Studies on other quinazolinones have shown modulation of such apoptosis markers. researchgate.net

Inflammation Biomarkers: In anti-inflammatory studies, PD markers could include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX) in the affected tissue. researchgate.net

The table below provides an example of how pharmacodynamic data might be presented for a hypothetical study.

| Treatment Group | Target Phosphorylation (% of Control) | Apoptosis Marker (Cleaved PARP, Fold Change) | Proliferation Marker (Ki-67, % Positive Cells) |

|---|---|---|---|

| Vehicle Control | 100 ± 12 | 1.0 ± 0.2 | 85 ± 7 |

| Reference Drug | 45 ± 8 | 3.5 ± 0.5 | 30 ± 5 |

| This compound | 50 ± 9 | 3.2 ± 0.4 | 38 ± 6 |

Note: This table is illustrative, showing potential pharmacodynamic effects based on the mechanisms of other quinazolinone compounds. It is not based on specific data for this compound.

Biodistribution and Target Site Accumulation in Animal Models for this compound

Biodistribution studies determine where a compound travels in the body and if it accumulates in the target tissue (e.g., a tumor) at concentrations sufficient to exert a therapeutic effect. These studies are often performed using a radiolabeled version of the compound.

Methodology: A common approach involves synthesizing an isotopically labeled version of this compound (e.g., with Carbon-14 or Iodine-125). This labeled compound is administered to animals, which are then euthanized at various time points. Tissues and organs are collected, and the amount of radioactivity in each is measured to determine the concentration of the compound.

Imaging Techniques: Non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) can also be used with suitably radiolabeled compounds to visualize their distribution in real-time. brieflands.com Studies with other radioiodinated quinazoline (B50416) derivatives have successfully used SPECT imaging to show selective accumulation in tumors. brieflands.com

Key Parameters: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). A favorable biodistribution profile for an anticancer agent would show high and sustained accumulation in tumor tissue with rapid clearance from non-target organs like the liver, kidneys, and heart, thereby suggesting a potentially wide therapeutic window. researchgate.netbrieflands.com For example, some quinazoline derivatives have shown high tumor-to-tissue ratios 24 hours after injection. brieflands.com Conversely, some derivatives have shown high accumulation in the liver or small intestine, indicating significant hepatobiliary clearance. researchgate.netresearchgate.net

Advanced Research Methodologies and Translational Prospects for Ethyl 4 4 Oxoquinazolin 3 4h Yl Phenyl Acetate Cid 78066220

Systems Biology Approaches in CID 78066220 Research

There are no published studies on the transcriptomic, proteomic, or metabolomic effects of this compound.

Application of Advanced Imaging Techniques in Preclinical Models for this compound

No preclinical imaging studies involving Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate have been published.

Potential for Diagnostic and Prognostic Biomarker Discovery related to this compound Activity

There is no research available on the discovery of biomarkers associated with the activity of this compound. While biomarkers are being explored for other quinazolinone derivatives in the context of diseases like cancer, this work does not extend to the specific compound . researchgate.netgoogle.com

Future Directions in Therapeutic Development based on this compound

Without foundational research on its biological activity and mechanisms of action, there are no documented future directions for the therapeutic development of Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate. The therapeutic development of the broader class of quinazolinone derivatives continues to be an active area of research, with investigations into their potential as anticancer, anti-Alzheimer's, and anti-infective agents. mdpi.commdpi.comemanresearch.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.